molecular formula C19H17ClN4O4S B2838104 (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone CAS No. 886952-29-0

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone

Cat. No. B2838104
CAS RN: 886952-29-0
M. Wt: 432.88
InChI Key: WCOSWLWYHQUJMX-UHFFFAOYSA-N
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Description

“(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound . This compound also includes a piperazine ring and a nitrophenyl group .


Synthesis Analysis

The synthesis of similar benzothiazole compounds often starts from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines . The process involves S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzothiazole ring, a piperazine ring, and a nitrophenyl group . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Anti-Inflammatory Properties

This compound has been investigated for its anti-inflammatory activity. Specifically, a series of novel derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. Among these derivatives, compounds with a methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, demonstrated promising results. Notably:

Cytotoxic Activity

Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives have been designed and synthesized. These compounds were screened for in vitro cytotoxic activity against various cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells. The evaluation was performed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .

Antimicrobial Activity

Novel 4-(benzo[d]thiazol-2-yl)thiazole derivatives have been studied for their antimicrobial properties. These compounds were evaluated against various bacterial strains. Understanding their effects on quorum sensing pathways and pathogenesis is crucial for potential therapeutic applications .

Antitumor and Cytotoxic Activity

A series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent cytotoxicity against human tumor cell lines. One compound in particular exhibited significant effects on prostate cancer cells .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the three-dimensional geometrical view of ligand binding to their protein receptors. These studies support the potency of certain compounds .

properties

IUPAC Name

[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O4S/c1-28-15-7-6-14(20)17-16(15)21-19(29-17)23-10-8-22(9-11-23)18(25)12-2-4-13(5-3-12)24(26)27/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOSWLWYHQUJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone

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